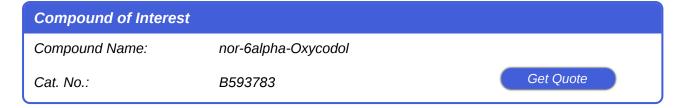


Nor-6α-Oxycodol: An In-Depth Technical Guide to an Oxycodone Metabolite

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxycodone, a semi-synthetic opioid analgesic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary metabolic pathways involving N-demethylation to noroxycodone and O-demethylation to oxymorphone are well-documented, a comprehensive understanding of all metabolic products is crucial for a complete pharmacokinetic and pharmacodynamic profile. This technical guide focuses on nor-6 α -oxycodol, a secondary metabolite of oxycodone formed through the 6-keto-reduction pathway followed by N-demethylation. This document provides a detailed overview of its chemical properties, metabolic formation, analytical detection methodologies, and available quantitative data.

Chemical and Physical Properties

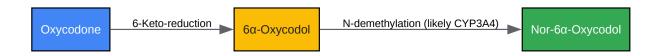
Nor- 6α -oxycodol is a derivative of oxycodone lacking the N-methyl group and having the 6-keto group reduced to a hydroxyl group. Its fundamental properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C17H21NO4	[1]
Molar Mass	303.35 g/mol	[1]
CAS Number	116499-16-2	[1]
Formal Name	4,5α-epoxy-3-methoxy- morphinan-6α,14-diol	[1]
Synonyms	alpha-noroxycodol, Nor-6- alpha-Oxycodol	[1]

Metabolic Pathway of Nor-6α-Oxycodol Formation

Nor- 6α -oxycodol is not a primary metabolite of oxycodone but is formed through a multi-step metabolic cascade. The initial step involves the 6-keto reduction of oxycodone to 6α -oxycodol. Subsequently, 6α -oxycodol undergoes N-demethylation to yield nor- 6α -oxycodol.[2] While the specific cytochrome P450 (CYP) enzyme responsible for the N-demethylation of 6α -oxycodol has not been definitively identified in the reviewed literature, CYP3A4 is the primary enzyme responsible for the N-demethylation of the parent compound, oxycodone, to noroxycodone.[2] It is therefore highly probable that CYP3A4 also mediates the N-demethylation of 6α -oxycodol.



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Metabolic pathway of oxycodone to nor- 6α -oxycodol.

Pharmacokinetics

Specific pharmacokinetic parameters for nor- 6α -oxycodol, such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and elimination half-life, have not been reported in the reviewed scientific literature. Research has primarily focused on the more abundant metabolites of oxycodone. However, a pilot dosing study in a single male subject who received a 10 mg immediate-release tablet of oxycodone detected 6α -



oxycodol for up to 9 hours post-administration.[3][4] This suggests that its downstream metabolite, nor- 6α -oxycodol, would likely also be present within this timeframe, albeit at probably lower concentrations.

Quantitative Data

Quantitative data for nor- 6α -oxycodol in biological matrices is scarce. However, a validated LC-MS/MS method has been developed for the quantification of its precursor, 6α -oxycodol, in human blood.[3][4] The key validation parameters for 6α -oxycodol from this study are presented below, which can serve as a benchmark for the development of analytical methods for nor- 6α -oxycodol.

Analyte	Matrix	Method	LOQ (ng/mL)	Calibration Range (ng/mL)	Reference
6α-Oxycodol	Human Blood	LC-MS/MS	0.5	0.5 - 25	[3][4]

Experimental Protocols

While a specific protocol for the analysis of nor- 6α -oxycodol was not found, the following is a detailed methodology for the quantification of its precursor, 6α -oxycodol, in human blood, which can be adapted for nor- 6α -oxycodol.[3][4] The availability of a nor- 6α -oxycodol analytical reference standard is essential for method development and validation.[1]

Sample Preparation: Solid Phase Extraction (SPE)

- Sample Pre-treatment: To 0.5 mL of whole blood, add internal standard solution.
- Lysis: Vortex and allow to stand for 5 minutes.
- Extraction: Use a Bond Elut Certify SPE column.
 - Condition the column with methanol followed by deionized water.
 - Load the pre-treated sample onto the column.

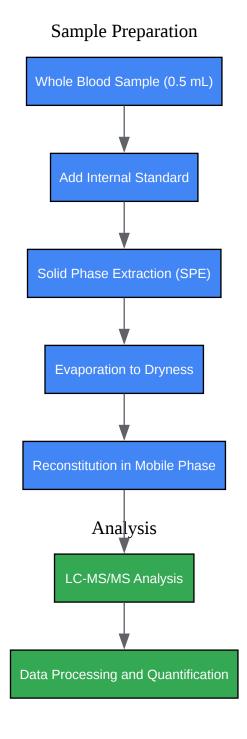


- Wash the column with deionized water, followed by an acidic wash (e.g., 0.1 M acetate buffer, pH 4), and then a final wash with methanol.
- Dry the column under vacuum.
- Elution: Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 80:20:2 v/v/v).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Instrumentation: An Acquity UPLC® I-class system coupled to a Waters Xevo TQD mass spectrometer.[3][4]
- Chromatographic Column: A reverse-phase column suitable for the separation of polar compounds.
- Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile with formic acid).
- Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor and product ion transitions of the analyte and internal standard.





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General experimental workflow for the analysis of nor- 6α -oxycodol.

Pharmacological Activity



The pharmacological activity of nor-6α-oxycodol, including its binding affinity for opioid receptors and its potential analgesic effects, has not been characterized in the reviewed literature. As the N-demethylation of many opioids results in metabolites with altered receptor binding profiles and pharmacological activity, the investigation of nor-6α-oxycodol's effects represents a potential area for future research.

Conclusion and Future Directions

Nor- 6α -oxycodol is a recognized, albeit minor, metabolite of oxycodone. This technical guide has synthesized the available information on its chemical properties, metabolic formation, and analytical considerations. The provided experimental protocol for its precursor, 6α -oxycodol, offers a robust starting point for the development of a validated quantitative method for nor- 6α -oxycodol.

Significant knowledge gaps remain, particularly concerning the specific pharmacokinetic profile and pharmacological activity of nor-6α-oxycodol. Future research should focus on:

- Pharmacokinetic Studies: Characterizing the Cmax, Tmax, and elimination half-life of nor-6αoxycodol in preclinical models and human subjects.
- Enzyme Phenotyping: Conclusively identifying the CYP450 isoenzyme(s) responsible for the N-demethylation of 6α-oxycodol.
- Pharmacological Profiling: Determining the opioid receptor binding affinity and functional activity of nor-6α-oxycodol to understand its potential contribution to the overall pharmacological effects of oxycodone.

A more complete understanding of all of oxycodone's metabolites, including nor- 6α -oxycodol, is essential for a comprehensive assessment of its disposition and effects, which has implications for drug development, clinical pharmacology, and forensic toxicology.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. PharmGKB summary: oxycodone pathway, pharmacokinetics PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. diva-portal.org [diva-portal.org]
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